molecular formula C32H62O4 B13760149 Tetradecanoic acid, 1,4-butanediyl ester CAS No. 26719-58-4

Tetradecanoic acid, 1,4-butanediyl ester

Cat. No.: B13760149
CAS No.: 26719-58-4
M. Wt: 510.8 g/mol
InChI Key: HAVZZMORNRVMDE-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 1,4-butanediyl ester is a chemical compound with the molecular formula C32H62O4. It is an ester formed from tetradecanoic acid (also known as myristic acid) and 1,4-butanediol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 1,4-butanediyl ester typically involves the esterification reaction between tetradecanoic acid and 1,4-butanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and water is removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors and catalysts to ensure high yields and efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 1,4-butanediyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 1,4-butanediol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and 1,4-butanediol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

Tetradecanoic acid, 1,4-butanediyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of tetradecanoic acid, 1,4-butanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also be metabolized by enzymes such as esterases, leading to the release of tetradecanoic acid and 1,4-butanediol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid (Myristic acid): A saturated fatty acid with similar structural features.

    1,4-Butanediol: A diol used in the synthesis of various esters and polymers.

Uniqueness

Tetradecanoic acid, 1,4-butanediyl ester is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a long-chain fatty acid and a diol makes it suitable for applications in both biological and industrial contexts, offering advantages such as biodegradability and compatibility with various polymer systems.

Properties

CAS No.

26719-58-4

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

4-tetradecanoyloxybutyl tetradecanoate

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31(33)35-29-25-26-30-36-32(34)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

HAVZZMORNRVMDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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